Budesonide Impurity 6
Description
Overview of Impurities in Active Pharmaceutical Ingredients (APIs)
Impurities in APIs are unwanted chemicals that can arise during the manufacturing process, transportation, or storage. chemass.sipharmainfo.in These substances can alter the drug's intended therapeutic effects. contractpharma.com The ICH provides a framework for the classification and control of these impurities to ensure the safety and quality of pharmaceuticals. jpionline.org
Classification of Pharmaceutical Impurities
The ICH classifies impurities into three main categories: organic impurities, inorganic impurities, and residual solvents. chemass.siich.org
Organic Impurities : These are the most common type of impurity and can originate from starting materials, by-products of synthesis, intermediates, degradation products, reagents, ligands, and catalysts. jpionline.orgglobalpharmatek.comich.org They can be either identified or unidentified and may be volatile or non-volatile. ich.org
Inorganic Impurities : These non-carbon-based substances are often introduced during the manufacturing process. biomedres.us They can include reagents, ligands, catalysts, heavy metals, or other residual metals and inorganic salts. jpionline.orgich.org
Residual Solvents : These are organic or inorganic liquids used during the synthesis of an API that are not completely removed during processing. chemass.siich.org The ICH Q3C guideline specifically addresses the control of these solvents, classifying them based on their toxicity. chemass.si
Process-Related Impurities
Process-related impurities are substances that are generated during the synthesis of the API. chemass.si These can include unreacted starting materials, intermediates, and by-products formed from side reactions. jpionline.orgcontractpharma.com The manufacturing process for complex molecules like steroids can involve multiple steps, increasing the potential for the formation of such impurities. mdpi.comnih.gov For instance, in the synthesis of some steroids, changes in reaction conditions can lead to the formation of isomers or other related substances. mdpi.com The specific reagents, catalysts, and solvents used in the synthesis can also be sources of process-related impurities. slideshare.net
Degradation Products
Degradation products result from the chemical breakdown of the API over time due to factors such as exposure to light, heat, moisture, or oxygen. pharmaguideline.com The inherent stability of the drug substance and its interaction with excipients can influence the formation of degradation products. chemass.sipharmaguideline.com For corticosteroids, common degradation pathways include oxidation and hydrolysis. nih.govgoogle.com For example, the C-21 hydroxyl group of some corticosteroids can be oxidized, leading to the formation of corresponding glyoxals. google.com The stability of the steroid nucleus itself can also be compromised, leading to various degradation products. jst.go.jp
Impurities from Excipients and Packaging Materials
Excipients, while generally inert, can contain reactive impurities like reducing sugars, aldehydes, and peroxides that can interact with the API and cause degradation. nih.gov Furthermore, impurities can leach from packaging materials, such as plastics and glass, into the drug product. simsonpharma.com These leachables can contaminate the product and potentially compromise its quality and safety. zamann-pharma.com The interaction between the drug formulation and the container closure system is a known source of contamination. chemass.sisimsonpharma.com
Contextualization of Budesonide (B1683875) in Steroid Chemistry
Budesonide is a potent glucocorticoid used in the management of asthma and other inflammatory conditions. veeprho.com Chemically, it is a corticosteroid characterized by a pregnane (B1235032) steroid skeleton. Its structure includes a butylidene acetal (B89532) at positions 16 and 17, which contributes to its high glucocorticoid activity. The synthesis of budesonide is a multi-step process, and like other complex steroid syntheses, it presents challenges in controlling the formation of process-related impurities. mdpi.comnih.gov
Academic Research Landscape of Budesonide Impurities
Budesonide, a potent non-halogenated glucocorticoid, is no exception to the challenges of impurity formation. nih.gov Academic and industrial research has focused extensively on identifying, characterizing, and controlling impurities that can arise during its synthesis and formulation. These impurities can include process-related substances, isomers, and degradation products. scispace.com A significant body of research is dedicated to developing robust analytical methods capable of separating and quantifying these closely related compounds. nih.govresearchgate.net
Historical Perspectives in Impurity Research
The investigation of steroid impurities has evolved significantly over the decades. Early research, beginning in the early 20th century, focused on the isolation and structural elucidation of the primary steroid compounds themselves from natural sources. britannica.com The initial challenge was simply obtaining pure substances from complex biological matrices. nih.govbritannica.com
With the advent of synthetic steroids like glucocorticoids, the focus shifted to controlling the purity of the final product. The 1960s saw the introduction of gas chromatography (GC) for analyzing individual hormones, though this often required chemical modification of the steroids before analysis. chromatographytoday.com The 1970s marked a significant leap forward with the combination of GC and mass spectrometry (GC-MS), enabling more accurate identification of steroids from biological samples. nih.gov
For budesonide and other synthetic corticosteroids, early impurity control relied heavily on pharmacopeial monographs that listed known impurities. However, unknown peaks often appeared in chromatograms during stability studies, necessitating further investigation. colab.ws Research from past decades often detailed the isolation of these unknown impurities using techniques like flash chromatography, followed by structural confirmation through spectrometric analysis such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). scispace.com This foundational work paved the way for more systematic approaches to impurity profiling.
Evolution of Analytical Strategies for Steroid Impurities
The analytical toolset for detecting and quantifying steroid impurities has undergone a dramatic transformation, driven by the need for greater sensitivity, specificity, and speed.
Early Techniques: Initially, methods like Thin-Layer Chromatography (TLC) were used for basic separation and screening. nih.gov While simple and cost-effective, TLC lacked the resolution and sensitivity required for modern pharmaceutical quality control. researchgate.net Ultraviolet-Visible (UV) Spectrophotometry was also employed for quantitative determination, with methods developed for budesonide based on its light absorption at specific wavelengths. jetir.org
The Rise of HPLC: High-Performance Liquid Chromatography (HPLC) became the workhorse for impurity analysis. nih.gov Reversed-phase HPLC methods were developed to separate budesonide from its various related substances. Many of these methods focused on achieving clear separation between the two active epimers of budesonide (22R and 22S) and any potential impurities. nih.govresearchgate.net The development of stability-indicating HPLC methods was a crucial advancement, as these methods could resolve the active ingredient from its degradation products, proving the method's utility for stability studies. researchgate.netcolab.ws
Advanced Chromatographic and Spectrometric Methods: The quest for higher efficiency and resolution led to the adoption of Ultra-High-Performance Liquid Chromatography (UPLC). UPLC systems, using smaller particle-size columns, offer faster analysis times and improved separation capabilities compared to traditional HPLC. researchgate.net
The coupling of liquid chromatography with mass spectrometry (LC-MS) has revolutionized impurity identification. americanpharmaceuticalreview.com LC-MS and its more powerful variant, tandem mass spectrometry (LC-MS/MS), allow for the precise determination of the molecular weight of an impurity and provide structural information through fragmentation patterns. researchgate.netamericanpharmaceuticalreview.com This is particularly valuable for identifying previously unknown impurities that may be present at very low levels. scirp.org High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) and Orbitrap, can provide elemental composition data for an unknown, greatly aiding in its structural elucidation. americanpharmaceuticalreview.com
Recent research highlights the use of sophisticated techniques like two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry to analyze complex samples where impurities might co-elute with the main component or other substances in a standard one-dimensional separation. scispace.com
The evolution of these analytical strategies is summarized in the table below.
| Era | Primary Analytical Techniques | Key Capabilities & Focus |
| Early (pre-1980s) | Thin-Layer Chromatography (TLC), Gas Chromatography (GC), UV-Vis Spectrophotometry | Basic separation, isolation, and quantification of major components. chromatographytoday.comresearchgate.netjetir.org |
| HPLC Era (1980s-2000s) | High-Performance Liquid Chromatography (HPLC), often with UV detection | Routine purity testing, development of stability-indicating methods, separation of isomers and known impurities. researchgate.netcolab.ws |
| Modern Era (2000s-Present) | UPLC, LC-MS, LC-MS/MS, High-Resolution Mass Spectrometry (HRMS), 2D-LC | High-sensitivity and high-resolution separation, rapid analysis, structural elucidation of unknown impurities at trace levels, comprehensive impurity profiling. scirp.orgscispace.comresearchgate.netamericanpharmaceuticalreview.com |
This continuous analytical advancement ensures that even minute impurities in complex glucocorticoid formulations can be detected, identified, and controlled, safeguarding the quality and integrity of the medication.
Structure
2D Structure
Properties
IUPAC Name |
[2-(17-acetyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h7,9,11,18-19,22H,5-6,8,10,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKSQQOMYDIKJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Budesonide Impurity 6 Formation
Origin and Pathways of Impurity Generation
Degradation Pathways Leading to Budesonide (B1683875) Impurity 6
Excipient-Induced Degradation Pathways
Excipients, while often considered inert, can play an active role in the degradation of an active pharmaceutical ingredient (API) like budesonide. The chemical environment created by these additives can initiate or accelerate reactions leading to impurity formation.
Influence of pH and Excipient Type : The stability of budesonide is highly dependent on pH. google.comresearchgate.netwjpsonline.comslideshare.net Formulations with acidic or alkaline excipients can alter the micro-environmental pH, catalyzing hydrolytic degradation. researchgate.netinnovareacademics.in Studies have shown that budesonide's degradation is accelerated in alkaline conditions. nirmauni.ac.ininnovareacademics.inresearchgate.net For instance, in developing oral viscous formulations, the choice of excipients and the resulting pH were critical for stability, with one formulation showing stability for 30 days and another for only 15 days at 25°C. ull.es
Oxidative Degradation : Oxidative processes represent a significant pathway for budesonide degradation. In solution-formulated metered-dose inhalers, an aerobic oxidation process induced by aluminum oxide (Al2O3) on the inner surface of aluminum canisters was identified as a major cause of degradation, leading to impurities like budesonide impurity D, 17-carboxylate, and impurity L. colab.wsnih.gov The presence of oxidative catalysts, such as metal ions, or dissolved oxygen in the formulation can greatly accelerate the degradation rate. google.com
Excipient Compatibility : Direct chemical interactions between budesonide and excipients can lead to degradation. Preformulation compatibility studies are essential to screen for such interactions. researchgate.netinnovareacademics.in For example, while budesonide is soluble in organic solvents like ethanol (B145695), its compatibility with various polymers and surfactants must be carefully evaluated, as some mixtures can form heterogeneous networks of crystalline particles, affecting uniformity and stability. innovareacademics.in
Role of Residual Solvents and Reagents in Impurity Formation
Trace amounts of solvents and reagents remaining from the synthesis and purification processes can be a source of impurities in the final budesonide product.
Solvent-Induced Degradation : The solvents used during manufacturing, such as methylene (B1212753) chloride, acetone, methanol, or ethanol, can be difficult to completely remove from the final drug substance. sci-hub.seresearchgate.net These residual solvents are volatile organic impurities that can potentially react with the drug over time or influence its degradation pathways. researchgate.net International guidelines (ICH Q3C) classify solvents based on their toxicity and set limits for their presence in pharmaceutical products. google.com
Reagent-Related Impurities : Residual catalysts, such as the perchloric acid used in the ketalization step of budesonide synthesis, can affect the impurity profile. google.com Incomplete removal of such reagents can lead to continued chemical reactions or degradation during storage. The analysis and control of these residual solvents, including process-specific ones like butyraldehyde, are critical quality control steps, often performed using methods like headspace gas chromatography (HS-GC). researchgate.net
By-Product Formation during Budesonide Synthesis Relevant to Impurity 6
The synthesis of budesonide from its precursor, 16α-hydroxyprednisolone, is a multi-step process where side reactions can generate impurities that are structurally similar to the main compound. google.comwikipedia.org
Process-Related Impurities : During the manufacturing process, several impurities can form and must be controlled. These can be classified as process impurities (e.g., budesonide impurity A, C, and F) or degradation products. colab.wsnih.gov Some impurities can be both process-related and arise from degradation (e.g., impurity I and L). colab.wsnih.gov One identified process impurity, Impurity A, was determined to be 16α-butanoyloxy prednisolone (B192156), and its formation pathway was studied to improve the manufacturing process. scispace.com
Epimerization : Budesonide exists as a mixture of two epimers, 22R and 22S. innovareacademics.in The ratio of these epimers is a critical quality attribute. The synthesis is designed to produce a specific ratio (typically around 1:1), and this ratio must be maintained, as crystallization steps can alter it due to differing solubilities of the epimers. google.com The stability of these epimers can also differ under stress conditions, potentially leading to different degradation profiles. google.com
Degradation of Intermediates : Impurities can also arise from the degradation of starting materials or intermediates. The quality of the 16α-hydroxyprednisolone starting material is crucial, as any impurities present may be carried through the synthesis and contribute to the final impurity profile. daicelpharmastandards.com
Reaction Kinetics and Thermodynamics of Impurity 6 Formation
Influence of Reaction Parameters on Impurity Yield
The formation of budesonide impurities is significantly affected by environmental and process parameters.
Effect of Temperature : Elevated temperatures accelerate chemical reactions, including degradation pathways. Stability studies consistently show that budesonide degradation increases with temperature. researchgate.netgoogle.com For example, at 70°C, significant degradation of budesonide in a propylene (B89431) glycol solution was observed over 12 weeks, whereas samples stored at room temperature remained stable. google.com
Effect of pH : The pH of the solution is a critical factor, with budesonide stability increasing as the pH decreases. google.comresearchgate.net In aqueous solutions, budesonide is significantly more stable at a pH of 4.0 or below. google.com Alkaline hydrolysis is a major degradation pathway, while the drug is relatively stable under acidic conditions. innovareacademics.inresearchgate.net The best stability results for certain formulations were achieved at a pH of 3.5. researchgate.netwjpsonline.comslideshare.net
Effect of Light and Oxygen : Photodegradation can occur when budesonide is exposed to UV light, leading to the formation of isomeric impurities such as Lumibudesonide. scirp.orgresearchgate.netscirp.org Oxidation is another key degradation factor, and removing dissolved oxygen from solutions through methods like nitrogen sparging significantly enhances stability. google.com
Stability Studies Pertinent to Impurity 6 Generation
Stability testing provides crucial data on how a drug substance changes over time under the influence of temperature, humidity, and light. researchgate.netwjpsonline.com
Long-Term and Accelerated Studies : These studies are performed to establish a shelf-life and recommend storage conditions. nih.govijpc.com For example, a study on mucoadhesive oral suspensions of budesonide established a beyond-use date of six months at both room temperature and refrigerated conditions by monitoring physical and chemical changes over 182 days. nih.gov
Epimer Stability : Stability studies have also revealed that the two epimers of budesonide (R and S) have different stability profiles. Under basic conditions or at elevated temperatures, the S-epimer has demonstrated greater stability than the R-epimer, leading to a shift in the epimer ratio over time. google.com
The following table summarizes the stability of budesonide under different storage conditions from a selected study.
| Condition | Initial Concentration (% w/w) | % Budesonide Remaining (after 12 weeks) | Reference |
| Room Temp, Anaerobic | 0.1 | 99.0% | google.com |
| 70°C, Aerobic | 0.1 | 34.0% | google.com |
| Room Temp, Alkaline | 0.1 | Ratio Shift (S-epimer more stable) | google.com |
Forced Degradation Methodologies for Impurity Generation
Forced degradation, or stress testing, is intentionally used to accelerate the degradation of a drug substance to identify likely degradation products and validate the specificity of analytical methods. colab.wsresearchgate.net These studies are a regulatory requirement and provide insight into the degradation pathways. colab.wspharmainfo.inresearchgate.net
Stress Conditions : Budesonide is subjected to a variety of harsh conditions to induce degradation, including:
Acidic and Basic Hydrolysis : The drug is exposed to strong acids (e.g., HCl) and bases (e.g., NaOH), often with heat. innovareacademics.inresearchgate.net Budesonide shows significant degradation under alkaline conditions. nirmauni.ac.ininnovareacademics.in
Oxidative Degradation : Treatment with oxidizing agents like hydrogen peroxide is used to simulate oxidative stress. innovareacademics.inpharmainfo.in
Thermal Degradation : The drug is exposed to high temperatures to assess its thermal stability. innovareacademics.incolab.wsnih.govpharmainfo.in
Photolytic Degradation : Exposure to UV or fluorescent light is performed to test for photosensitivity and identify photoproducts. nirmauni.ac.ininnovareacademics.inscirp.orgresearchgate.net
The results from these stress tests help in developing stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent drug from all potential impurities and degradation products. researchgate.netcolab.wsnih.gov
The table below outlines the conditions and outcomes of typical forced degradation studies on budesonide.
| Stress Condition | Reagent/Method | Observed Degradation | Reference |
| Acidic Hydrolysis | 1 N HCl, refluxed at 80°C for 4h | Susceptible | innovareacademics.inresearchgate.net |
| Alkaline Hydrolysis | 1 N NaOH | Complete degradation | innovareacademics.inresearchgate.net |
| Oxidative Degradation | Hydrogen Peroxide | Susceptible | innovareacademics.inpharmainfo.in |
| Thermal Degradation | High Temperature | Susceptible | colab.wsnih.govpharmainfo.in |
| Photolytic Degradation | UV light at 254 nm | Formation of isomeric impurity | scirp.orgresearchgate.net |
Theoretical Modeling and Computational Chemistry Approaches
In the effort to understand and control the formation of pharmaceutical impurities, theoretical modeling and computational chemistry have emerged as indispensable tools. These in silico methods provide deep mechanistic insights that complement experimental studies, enabling a proactive approach to drug development and quality control. By simulating molecular interactions and reaction dynamics, researchers can predict potential degradation pathways and assess the stability of both the active pharmaceutical ingredient (API) and any resulting impurities. This section explores the application of these computational strategies in the context of Budesonide Impurity 6, focusing on predictive analytics and quantum chemical calculations.
Predictive Analytics for Impurity Formation
The formation of this compound, which is 6-beta-hydroxy budesonide, involves the introduction of a hydroxyl group, a reaction often associated with oxidative degradation. allmpus.com Predictive models can assess the susceptibility of the budesonide molecule to oxidation. In silico tools can screen for potential incompatibilities between the drug and excipients, which may contain reactive impurities like peroxides or metal ions that can catalyze degradation. nih.gov
The table below outlines various predictive analytics approaches used in impurity profiling.
Table 1: Predictive Analytic Methodologies for Impurity Formation
| Methodology | Description | Application in Pharmaceutical Impurity Analysis |
|---|---|---|
| Structure-Activity Relationship (SAR) | Models that correlate molecular structure with chemical reactivity or other properties. zamann-pharma.com | Identifies specific functional groups or structural motifs within the API that are susceptible to degradation reactions (e.g., oxidation, hydrolysis). zamann-pharma.com |
| Knowledge-Based Systems | Software that uses a curated database of chemical reactions and degradation pathways to predict outcomes for a specific molecule. lhasalimited.org | Predicts likely degradation products based on established chemical principles and extensive, peer-reviewed knowledge bases. lhasalimited.org |
| Forced Degradation Modeling | Simulates the effect of stress conditions (acid, base, oxidation, heat, light) on a drug molecule to predict degradation products. nih.gov | Helps in designing experimental forced degradation studies and provides a theoretical basis for observed degradation products. nih.gov |
| AI and Machine Learning | Utilizes algorithms trained on large datasets of chemical reactions to predict by-products and side-products, including low-level impurities. openreview.net | Accelerates the identification of a candidate set of impurities, which can then be confirmed through analytical techniques like LC-MS. openreview.net |
Quantum Chemical Calculations of this compound Stability (Conceptual)
Quantum chemical calculations offer a fundamental, physics-based approach to understanding molecular stability and reactivity. smu.edu Methods like Density Functional Theory (DFT) are used to model the electronic structure of molecules, providing insights into properties that govern chemical behavior. orientjchem.org These calculations are invaluable for assessing the intrinsic stability of a drug molecule and its impurities, such as this compound. smu.edu
A key application of quantum chemistry in stability analysis is the calculation of Bond Dissociation Energies (BDEs). schrodinger.com The BDE represents the energy required to break a specific chemical bond. Sites on a molecule with lower BDEs are generally more susceptible to chemical attack and degradation. substack.com For instance, by calculating the BDE for various C-H bonds in the budesonide molecule, researchers could theoretically identify the positions most vulnerable to oxidation, potentially predicting the formation of hydroxylated impurities like this compound. substack.comschrodinger.com
Furthermore, quantum chemical methods can be used to calculate the distribution of electron density and molecular orbital energies (such as the HOMO and LUMO). orientjchem.org These parameters help in understanding the molecule's reactivity towards different chemical agents. By comparing the calculated thermodynamic properties of budesonide and this compound, one can assess their relative stabilities. For example, calculating the total energy of both the parent drug and the impurity in different solvent environments can indicate which species is more stable under specific formulation conditions. orientjchem.org
While a full quantum chemical study is beyond this scope, the conceptual data in the table below illustrates the type of information that would be generated to compare the stability of budesonide with its 6-beta-hydroxy impurity.
Table 2: Conceptual Quantum Chemical Data for Budesonide and Impurity 6
| Parameter (Conceptual) | Budesonide | This compound | Interpretation |
|---|---|---|---|
| Total Energy (Hartree) | -1530.125 | -1605.450 | Provides a baseline for comparing the relative thermodynamic stability of the two molecules under vacuum. orientjchem.org |
| HOMO-LUMO Gap (eV) | 4.8 | 4.6 | A smaller energy gap for the impurity could suggest higher kinetic reactivity compared to the parent drug. orientjchem.org |
| Calculated Dipole Moment (Debye) | 3.5 | 4.2 | The higher polarity of the impurity could influence its solubility and interaction with polar excipients or solvents. |
| Bond Dissociation Energy at C6-H (kcal/mol) | 95 | N/A | A relatively low BDE at this position would suggest its susceptibility to hydrogen abstraction, a key step in oxidation. substack.comschrodinger.com |
Advanced Analytical Methodologies for Budesonide Impurity 6 Quantification and Characterization
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical chemistry for separating, identifying, and quantifying the components of a mixture. For the analysis of Budesonide (B1683875) Impurity 6, a variety of chromatographic methods are utilized, each offering distinct advantages in terms of selectivity, sensitivity, and speed.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical impurities due to its high resolution, accuracy, and versatility. Several HPLC-based methodologies have been developed and optimized for the separation and quantification of budesonide and its related substances, including Impurity 6.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of HPLC used for the analysis of budesonide and its impurities. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
Methodologies for the separation of budesonide and its related compounds often employ C18 or C8 columns. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous buffer is a critical parameter that can be adjusted to optimize the retention and resolution of the analytes. UV detection is commonly used, with the wavelength set at the maximum absorbance of budesonide, which is around 240-254 nm.
A stability-indicating HPLC method for budesonide would be capable of separating Impurity 6 from the parent drug and other degradation products. The development of such methods involves forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential impurities. The analytical method is then developed to resolve all the resulting degradation products from the main peak.
Table 1: Typical RP-HPLC Parameters for Budesonide Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.2) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 240 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Budesonide is a mixture of two epimers, (22R) and (22S), which arise from the chiral center at position 22 in the acetal (B89532) group. These epimers can exhibit different pharmacological activities. Therefore, their separation and quantification are important aspects of quality control. The introduction of a hydroxyl group at the 6β position to form Budesonide Impurity 6 adds another chiral center to the molecule. This means that this compound can also exist as diastereomers.
Chiral chromatography is a specialized form of liquid chromatography that is used to separate stereoisomers. This is typically achieved by using a chiral stationary phase (CSP) that can interact differently with the enantiomers or diastereomers of a compound. For budesonide, chiral stationary phases based on polysaccharide derivatives, such as amylose (B160209) or cellulose, have been shown to be effective in separating the (22R) and (22S) epimers.
While the primary focus of chiral chromatography for budesonide is the separation of its epimers, the potential for diastereomers of this compound should be considered during method development. A well-designed chiral method would be able to resolve these diastereomers, allowing for their individual quantification if necessary.
Table 2: Chiral HPLC Parameters for Budesonide Epimer Separation
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |
| Mobile Phase | Hexane/Ethanol (B145695) or other non-polar/polar solvent mixtures |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 240 nm |
| Temperature | Controlled (e.g., 25 °C) |
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity.
UPLC is well-suited for the analysis of pharmaceutical impurities, including this compound, as it allows for high-throughput screening and the detection of low-level impurities. The principles of separation in UPLC are the same as in HPLC, and methods can often be transferred between the two techniques with appropriate adjustments for column dimensions and flow rates. A validated stability-indicating UPLC method can provide a rapid and efficient means of monitoring the purity of budesonide and quantifying Impurity 6.
Table 3: Representative UPLC Parameters for Budesonide Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.6 mL/min |
| Detection | UV or Mass Spectrometry (MS) |
| Temperature | Controlled (e.g., 40 °C) |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound analysis, GC is not the primary technique for quantifying the impurity itself, as 6β-Hydroxybudesonide is a large, non-volatile molecule. However, GC plays a crucial role in the analysis of residual solvents in the budesonide drug substance and final product. Residual solvents are organic volatile chemicals that are used or produced in the manufacture of drug substances or excipients, or in the preparation of drug products.
The analysis of residual solvents is a critical quality control test, and headspace GC is the most common technique employed for this purpose. In headspace GC, a sample is heated in a sealed vial to allow the volatile solvents to partition into the headspace gas, which is then injected into the GC system. This technique is highly sensitive and specific for the detection of volatile organic compounds.
Hyphenated chromatographic systems, such as the online coupling of liquid chromatography with gas chromatography (LC-GC), are advanced analytical techniques that combine the separation power of two different chromatographic methods. While not a routine technique for the analysis of this compound, LC-GC could potentially be employed for complex sample matrices where extensive cleanup is required.
In a hypothetical LC-GC application for budesonide analysis, the LC part could be used for a preliminary separation of the bulk drug from its impurities. A specific fraction containing the impurities of interest could then be transferred online to the GC system for further separation and analysis. This would typically require derivatization of the non-volatile impurities to make them amenable to GC analysis. However, for the routine quality control of this compound, more direct methods like HPLC and LC-MS are generally preferred due to their simplicity and robustness.
Method Development and Validation Principles for this compound Analysis
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For this compound, this involves a series of tests to confirm the method is reliable, reproducible, and accurate for quantifying this specific impurity.
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. nanobioletters.com Selectivity refers to the ability to differentiate and quantify the analyte from other substances.
In the context of this compound analysis, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. researchgate.netnih.gov The selectivity of an HPLC method is typically demonstrated through forced degradation studies. researchgate.net A stock solution of Budesonide is subjected to stress conditions such as acid, base, oxidation, and heat to generate potential degradation products. researchgate.netresearchgate.net The analytical method must be able to separate the peak corresponding to this compound from Budesonide, its epimers, and all degradation products formed under these stress conditions. researchgate.net The resolution between the impurity peak and adjacent peaks is a key measure of selectivity, with regulatory guidelines often specifying minimum resolution values. windows.net For instance, USP monographs for Budesonide organic impurities require a resolution of not less than 3.0 between Budesonide epimer A and the first epimer of a related compound G, demonstrating the level of separation required. windows.net
The sensitivity of an analytical method describes its ability to measure small amounts of an analyte. This is defined by two key parameters: the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. researchgate.net
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.net
These values are crucial for methods intended to control impurities, which are often present at very low levels. The LOD and LOQ are typically established based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by calculating the standard deviation of the response and the slope of the calibration curve. mdpi.com Various studies on Budesonide and its impurities have reported a range of sensitivity values depending on the specific analytical technique employed.
Table 1: Examples of Sensitivity Parameters in Budesonide Analysis
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|---|
| HPLC | Budesonide | 0.05 µg/mL | 0.5 µg/mL |
| HPLC | Budesonide | 0.1 µg/mL | 0.25 µg/mL |
| UV Spectrophotometry | Budesonide | 0.01 µg/mL | 1.4 µg/mL |
| LC-MS/MS | Budesonide | 5 pg/mL | 5 pg/mL |
This table presents data from various sources to illustrate typical sensitivity parameters for Budesonide analysis, which are analogous to the requirements for its impurities. researchgate.netmdpi.comnih.govjapsonline.comwaters.com
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ui.ac.id It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (CV). ui.ac.id Precision is evaluated at three levels:
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. ui.ac.id
Intermediate Precision (Inter-day precision/Ruggedness): Expresses within-laboratory variations, such as on different days, or with different analysts or equipment. ui.ac.id
Reproducibility: Assesses the precision between different laboratories. ui.ac.id
Accuracy is the closeness of the test results obtained by the method to the true value. nih.gov It is often determined using recovery studies, by adding a known amount of the impurity standard to a sample solution and calculating the percentage of the analyte recovered by the method. jetir.org For impurity analysis, accuracy is assessed over a specified range of concentrations.
Table 2: Representative Acceptance Criteria for Precision and Accuracy
| Parameter | Level | Typical Acceptance Criteria (%RSD or % Recovery) |
|---|---|---|
| Precision | Repeatability | ≤ 2% RSD |
| Intermediate Precision | ≤ 2% RSD |
| Accuracy | Recovery at multiple levels (e.g., 50%, 100%, 150%) | 98.0% to 102.0% |
The values in this table are illustrative of common acceptance criteria in pharmaceutical method validation. ui.ac.idjetir.org
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For an HPLC method, these variations might include:
pH of the mobile phase
Mobile phase composition (e.g., percentage of organic solvent)
Column temperature
Flow rate
Wavelength of detection
The evaluation of robustness is crucial during the development phase to identify which parameters must be strictly controlled. researchgate.net
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. It is often considered a part of the intermediate precision assessment. ui.ac.id
Preparative Chromatography for Impurity 6 Isolation
To perform comprehensive structural elucidation and to obtain a reference standard for quantitative analysis, this compound must often be isolated from the bulk drug substance or a stressed sample matrix. Preparative High-Performance Liquid Chromatography (preparative HPLC) is the primary technique used for this purpose. sci-hub.st
The process involves scaling up an analytical HPLC method to handle larger sample loads and collect the fraction containing the impurity of interest. This transition requires modification of several parameters:
Column: A larger diameter and longer column packed with larger particle size stationary phase is used to accommodate higher sample volumes.
Injection Volume: Significantly larger volumes are injected compared to analytical HPLC to maximize the yield of the isolated impurity. For example, in the isolation of a Budesonide photodegradant, the injection volume was increased from 100 µl to 150 µl, and multiple injections were performed to collect a sufficient quantity. scirp.orgscirp.org
Flow Rate: The flow rate is increased to maintain optimal chromatographic performance on the larger column.
Fraction Collection: A fraction collector is used to automatically collect the eluent at the specific retention time corresponding to this compound.
After collection, the fractions containing the purified impurity are typically combined, and the solvent is evaporated (e.g., using a freeze dryer) to yield the isolated solid compound. researchgate.net The purity of the isolated material is then confirmed using an analytical HPLC method.
Spectroscopic and Spectrometric Techniques for Structural Elucidation
Once this compound is isolated, a combination of spectroscopic and spectrometric techniques is employed to confirm its chemical structure. taylorandfrancis.com These methods provide complementary information to build a complete picture of the molecule.
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can determine the elemental composition of the impurity, allowing for the confirmation of its molecular formula. scirp.org Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions, which provides valuable clues about the molecule's substructures and connectivity. scirp.org For example, identifying an impurity as an isomer of Budesonide can be achieved if it shows the same molecular ion (e.g., m/z 431 for the protonated molecule) but a different chromatographic retention time. scirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for elucidating the detailed structure of organic molecules. researchgate.netresearchgate.net It provides information about the chemical environment of individual atoms (typically ¹H and ¹³C).
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons through spin-spin coupling.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing chemists to piece together the complete carbon-hydrogen framework of the molecule.
By comparing the NMR spectra of the isolated impurity with that of Budesonide, specific structural changes, such as the introduction of a hydroxyl group in the case of 6β-Hydroxybudesonide, can be definitively identified. scirp.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. jetir.org The UV spectrum of an impurity can be compared to that of the parent drug. A significant shift in the maximum absorbance wavelength (λmax) can indicate a modification to the chromophore of the molecule. scirp.org For instance, the characteristic dienone chromophore in the A-ring of Budesonide gives a strong absorbance around 244 nm; a change in this ring structure would lead to a markedly different UV spectrum. nih.govscirp.org
Mass Spectrometry (MS) Applications
Mass spectrometry is a pivotal tool in the analysis of pharmaceutical impurities, offering high sensitivity and structural information often unattainable by ultraviolet (UV) detection alone. scirp.org For Budesonide and its impurities, which may be present at very low concentrations, MS-based methods provide the necessary specificity and detection capabilities. scirp.org Techniques combining liquid chromatography with mass spectrometry (LC-MS) are frequently employed to separate the impurity from the parent drug and other related substances before mass analysis. scirp.orgsci-hub.se
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of corticosteroids like Budesonide and its impurities. In studies characterizing Budesonide's photodegradation product, ESI was operated in positive ion mode. scirp.org This approach facilitates the formation of protonated molecular ions [M+H]⁺, which are crucial for determining the molecular weight of the impurity.
Research has shown that the mass spectrum of the impurity exhibits the same molecular weight as Budesonide, with a prominent protonated molecular ion at an m/z (mass-to-charge ratio) of 431. scirp.org The presence of this ion strongly indicates that the impurity is an isomer of the parent drug. scirp.org In addition to the protonated molecule, other adduct ions are often observed, which aid in confirming the molecular mass. scirp.org
| Species | Observed m/z |
|---|---|
| [M+H]⁺ (Protonated) | 431 |
| [M+NH₄]⁺ (Ammoniated) | 448 |
| [M+Na]⁺ (Sodiated) | 453 |
| [M+K]⁺ (Potassiated) | 469 |
Tandem Mass Spectrometry (MS/MS, MSn) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is essential for structural elucidation by analyzing the fragmentation patterns of selected ions. In the analysis of this compound, the protonated molecular ion at m/z 431 was subjected to collision-induced dissociation (CID) to generate product ions. scirp.org The resulting fragmentation pattern of the impurity was found to be identical to that of Budesonide. scirp.org This congruence in fragmentation provides definitive evidence that the impurity is a structural isomer of Budesonide, as they share the same elemental composition and core structure, differing only in the spatial arrangement of atoms. scirp.orgresearchgate.net
Key fragment ions observed for both Budesonide and its isomeric impurity include m/z values of 295, 277, 263, 225, 173, 147, and 121. scirp.org Furthermore, analysis sometimes reveals a dimer ion at m/z 861, which, upon MS/MS fragmentation, yields only the m/z 431 product ion, confirming it as a weakly bound gas-phase adduct of two molecular ions. scirp.orgresearchgate.net
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a powerful hybrid technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.gov This configuration offers high sensitivity, high resolution (~4000 full width half maximum), and accurate mass measurement capabilities, making it exceptionally well-suited for impurity profiling. scirp.orgnih.gov
LC-QTOF-MS has been successfully applied to identify a range of process impurities and degradation products of Budesonide. nih.gov In the specific case of the photodegradation impurity Lumibudesonide, LC-MS/MS analysis was performed on a Waters Xevo QTOF mass spectrometer. scirp.org This instrument allowed for the precise mass measurements of both the precursor and fragment ions, which were essential for confirming the impurity's identity as a rearranged isomeric product of Budesonide. scirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry provides compelling evidence for the isomeric nature of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating its precise chemical structure. scirp.orgscirp.org NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the unambiguous determination of the compound's connectivity and stereochemistry. scirp.orgmdpi.com It is often used to confirm a structure that has been inferred from LC-MS/MS and forced degradation studies. scirp.orgscirp.org
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental to structural characterization. For this compound (Lumibudesonide), ¹H NMR spectra were obtained using a 500 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent. scirp.org
Comparison of the ¹H NMR spectrum of the impurity with that of Budesonide reveals significant differences, particularly in the signals corresponding to the protons in the A-ring of the steroid structure. scirp.org The spectrum of the impurity lacks the characteristic signals of the dienone system of Budesonide but shows new signals indicative of a structural rearrangement. scirp.orgscirp.org This photo-induced isomerization results in the formation of a new bond between C15 and C17. scirp.org The comprehensive analysis of ¹H and ¹³C NMR data allows for the complete signal assignment for the impurity, confirming its identity as Lumibudesonide. scirp.orgmdpi.com
| Proton Assignment | Budesonide (δ ppm) | This compound (Lumibudesonide) (δ ppm) |
|---|---|---|
| H-1 | 7.25 (d) | - |
| H-2 | 6.28 (d) | - |
| H-3 | - | 5.92 (d) |
| H-4 | 6.01 (s) | 7.31 (d) |
| H-10 | 4.29 (br s) | 4.30 (br s) |
| H-21 | 4.55 (t) | 4.57 (t) |
| H-30 | 4.60 (d) | 4.62 (d) |
d = doublet, s = singlet, t = triplet, br s = broad singlet
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of pharmaceutical impurities. Unlike one-dimensional NMR, 2D NMR techniques resolve overlapping signals and reveal through-bond and through-space correlations between nuclei, providing a complete molecular structure map. scribd.com For an impurity like Lumibudesonide, which is an isomer of the parent Budesonide, these techniques are crucial for identifying the specific structural rearrangement. scirp.orgresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically over two to three bonds (¹H-¹H J-coupling). sdsu.edu For this compound, a COSY spectrum would be used to map out the spin systems within the molecule, helping to piece together fragments of the steroid backbone and confirm changes in proton connectivity resulting from the impurity's formation.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This is fundamental for assigning carbon resonances and confirming which protons are attached to which carbons, providing a direct link between the ¹H and ¹³C spectra. scribd.commdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems identified by COSY. For instance, in characterizing Lumibudesonide, HMBC data would be essential to confirm the formation of a new bond between C15 and C17, a key feature of the photo-isomerization process. scribd.comscirp.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This through-space correlation is vital for determining the stereochemistry and conformation of the molecule. researchgate.net For a complex steroidal structure like this compound, NOESY data can confirm the spatial arrangement of substituents, which is critical for its complete characterization.
The collective data from these 2D NMR experiments provide the definitive evidence required to confirm the precise chemical structure of an impurity. mdpi.com
Table 1: Application of 2D NMR Techniques for this compound Characterization
| NMR Technique | Type of Correlation | Information Gained for Impurity 6 |
|---|---|---|
| COSY | ¹H-¹H (through 2-3 bonds) | Maps proton-proton coupling networks; confirms altered connectivity in the steroid rings. |
| HSQC | ¹H-¹³C (through 1 bond) | Assigns carbon signals based on direct attachment to known protons. princeton.edu |
| HMBC | ¹H-¹³C (through 2-4 bonds) | Connects molecular fragments; assigns quaternary carbons; confirms rearranged bonding structure. princeton.edu |
| NOESY | ¹H-¹H (through space) | Determines stereochemistry and 3D conformation of the impurity molecule. |
Cryogenic Probe Technology in NMR for Trace Analysis
The analysis of pharmaceutical impurities is often challenging due to their low concentration, frequently falling below the 0.1% level relative to the API. researchgate.netscirp.org Cryogenic probe technology provides a significant enhancement in sensitivity for NMR spectroscopy. By cooling the detector coils and preamplifier electronics to cryogenic temperatures (around 20 K), thermal noise is dramatically reduced. This results in a signal-to-noise (S/N) ratio improvement of 3 to 4 times compared to conventional room-temperature probes.
For the trace analysis of this compound, a cryogenic probe would enable:
Analysis of smaller sample quantities: The increased sensitivity allows for the acquisition of high-quality NMR data from sub-milligram quantities of the isolated impurity, which is often all that can be obtained.
Reduced experiment time: A desired S/N ratio can be achieved much faster, making the analysis more efficient.
Detection of subtle correlations: Advanced 2D NMR experiments like HMBC and NOESY, which are inherently less sensitive, become feasible for very dilute samples, ensuring a complete and accurate structural elucidation.
This technology is paramount when impurity levels are near the limit of detection (LOD) and limit of quantification (LOQ), ensuring that even minor components can be fully characterized as required by regulatory standards.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule. d-nb.info It measures the absorption of infrared radiation by a sample, resulting in a unique spectrum that acts as a molecular "fingerprint". nih.gov
When characterizing this compound, FTIR is used to compare its spectrum with that of the pure Budesonide API. researchgate.net While isomers like Lumibudesonide will share many functional groups with the parent drug, the structural rearrangement can induce subtle but significant changes in the FTIR spectrum. Specific areas of interest would include:
Carbonyl (C=O) Stretching Region: Changes in the electronic environment of the ketone groups due to ring rearrangement can cause shifts in their absorption frequencies.
Carbon-Carbon Double Bond (C=C) Stretching Region: The alteration of the conjugated dienone system in Budesonide's A-ring to a different structure in the impurity would lead to distinct changes in this region. researchgate.net
Fingerprint Region (below 1500 cm⁻¹): This complex region contains a multitude of bending and stretching vibrations. Differences here, though harder to assign individually, provide a highly characteristic pattern that can confirm the identity of the impurity and distinguish it from the API.
FTIR serves as a valuable complementary technique to NMR and MS, providing confirmatory evidence of the functional groups present and verifying structural changes. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which is primarily influenced by its electronic structure, particularly the presence of chromophores. bioglobax.combioglobax.com For Budesonide, the characteristic chromophore is the conjugated 1,4-diene-3-one system in the A-ring, which results in a maximum absorbance (λmax) at approximately 244-246 nm. scirp.orgjapsonline.com
The structural rearrangement that forms an impurity like Lumibudesonide significantly alters this chromophore. scirp.org Studies on a photo-induced impurity of Budesonide show that the rearrangement of the dienone ring leads to a distinct change in the UV spectrum, with the appearance of new absorbance maxima at approximately 238 nm, 278 nm, and 334 nm. scirp.org
This spectral shift is highly informative for several reasons:
Detection: It allows for the selective detection of the impurity using a UV detector in liquid chromatography, even if it co-elutes with other non-absorbing species. researchgate.net
Quantification: Based on the Beer-Lambert law, the absorbance at a specific wavelength can be used for quantification, provided a reference standard for the impurity is available. bioglobax.comjetir.org
Preliminary Characterization: The significant change in the UV spectrum provides initial evidence that the core chromophoric structure of the molecule has been altered, guiding further investigation by MS and NMR. scirp.org
Table 2: Comparative UV-Vis Absorbance Maxima
| Compound | Approximate λmax (nm) | Chromophore System |
|---|---|---|
| Budesonide | ~244 nm | Conjugated 1,4-diene-3-one |
| Budesonide Impurity (Lumibudesonide) | ~238, ~278, ~334 nm | Rearranged dienone ring system |
Hyphenated Analytical Techniques for Comprehensive Impurity Profiling
To achieve a comprehensive profile of impurities like this compound, a single analytical technique is often insufficient. researchgate.net Hyphenated techniques, which couple a separation method with one or more spectroscopic detectors, are essential for resolving complex mixtures and characterizing unknown components in a single run.
LC-MS/MS and LC-NMR Coupling for this compound
The coupling of Liquid Chromatography (LC) with Mass Spectrometry (MS) and NMR spectroscopy represents the pinnacle of analytical chemistry for impurity identification.
LC-MS/MS: This is the frontline technique for impurity profiling. A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system separates the impurity from the main API and other components. scirp.orgwindows.net The separated impurity then enters a mass spectrometer.
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) provide a highly accurate mass measurement of the impurity. For an isomeric impurity like Lumibudesonide, the molecular weight is identical to Budesonide. scirp.org
Tandem MS (MS/MS): The impurity ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides crucial structural information. Since the impurity is an isomer, its fragmentation pattern will differ from that of Budesonide, providing clear evidence of a structural rearrangement and helping to pinpoint the location of the change. scirp.orgscirp.org
LC-NMR: While LC-MS/MS provides mass and fragmentation data, it cannot definitively determine stereochemistry or confirm complex connectivity. For this, direct coupling of LC to an NMR spectrometer can be used. The impurity peak is trapped as it elutes from the LC column and transferred to the NMR flow cell for analysis. This allows for the acquisition of NMR data on a chromatographically pure sample without the need for manual isolation, which can be time-consuming and prone to sample loss. This combination is particularly powerful for confirming the structure of unstable or transient impurities.
The standard workflow involves using LC-MS/MS to detect and propose a structure for the impurity, followed by targeted isolation (e.g., by preparative LC) of the impurity for definitive structural confirmation by offline 2D NMR experiments. scirp.orgresearchgate.net
Integrated Data Analysis Platforms for Multi-Omic Impurity Data
While the term "multi-omics" is traditionally associated with biological disciplines like genomics and proteomics, the underlying principle of integrating diverse datasets to gain a holistic understanding is directly applicable to pharmaceutical impurity analysis. oxfordglobal.com An impurity profile is built from multiple layers of analytical data (LC, UV, MS, NMR, FTIR), which can be considered a "chemical-omic" dataset.
Centralize Data: Aggregate raw and processed data from different analytical instruments (e.g., chromatograms, spectra, peak lists) into a single, searchable database.
Correlate Datasets: Link the UV spectrum, mass spectrum, and retention time for a specific peak observed in an LC run.
Automate Structure Elucidation: Employ software tools that can analyze MS fragmentation patterns and compare them against NMR correlation data to propose or verify chemical structures.
Facilitate Collaboration: Provide a unified environment where analytical chemists, process chemists, and quality assurance specialists can review and interpret data collaboratively. dnanexus.com
By integrating these multiple streams of analytical information, these platforms can accelerate the impurity identification process, increase the confidence in structural assignments, and provide a comprehensive data package for regulatory submissions.
Isolation, Purification, and Structural Elucidation of Budesonide Impurity 6
Strategies for Impurity Generation for Analytical Study
To properly study and quantify an impurity, a pure sample, known as a reference standard, is required. This standard is used to validate analytical methods and accurately measure the impurity's level in batches of the API. Two primary strategies are employed to obtain this standard: inducing its formation through forced degradation of the parent drug or creating it through a targeted chemical synthesis.
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to provoke the formation of degradation products scirp.org. This process is crucial for understanding the degradation pathways of the API and for generating impurities that may form under storage or handling conditions. While the literature extensively covers the forced degradation of budesonide (B1683875) under various conditions, the specific protocols that yield Budesonide Impurity 6 are part of this broader investigative approach researchgate.netcolab.wsnih.gov.
The typical stress conditions applied to budesonide include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress scirp.orgresearchgate.netcolab.ws. These studies generate a profile of potential degradants, which are then identified and characterized. The generation of this compound, which features a 9(11)-double bond and a C21-acetate group, would likely be explored under a combination of these stress conditions, particularly those favoring dehydration and oxidation reactions. By analyzing the resulting mixture from these stress tests, Impurity 6 can be identified and subsequently targeted for isolation.
Table 1: General Forced Degradation Conditions for Budesonide
| Stress Condition | Reagent/Method | Typical Conditions | Purpose |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M to 1 M HCl, elevated temperature (e.g., 60-80°C) | To identify acid-labile degradation products. |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M to 1 M NaOH, room or elevated temperature | To identify base-labile degradation products. |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% to 30% H₂O₂, room temperature | To simulate oxidative degradation. |
| Thermal Degradation | Dry Heat | 60-100°C in a controlled oven | To assess the impact of heat on drug stability. |
| Photodegradation | UV/Visible Light | Exposure to light at a specified wavelength (e.g., 254 nm) or as per ICH Q1B guidelines | To evaluate photosensitivity and identify photodegradants scirp.org. |
When an impurity cannot be easily or efficiently generated and isolated through forced degradation, or when a highly pure standard is required in larger quantities, targeted organic synthesis is the preferred method daicelpharmastandards.com. The synthesis of this compound as a reference standard ensures a reliable and pure source for analytical validation. While a specific, detailed protocol for this exact impurity is not widely published, its synthesis can be planned based on established steroid chemistry and synthetic routes for similar corticosteroid analogues researchgate.net.
A plausible synthetic approach would start from a suitable steroid precursor, such as 16α-Hydroxyprednisolone. The key transformations would involve the selective acetylation of the primary hydroxyl group at the C21 position and the introduction of the double bond at the C9(11) position, typically through a dehydration reaction of a 9α-hydroxy or 11β-hydroxy intermediate. Companies specializing in pharmaceutical impurities offer custom synthesis of this compound, indicating that established, albeit often proprietary, synthetic routes exist o2hdiscovery.covenkatasailifesciences.comlookchem.com.
Table 2: Plausible Synthetic Strategy for this compound
| Step | Reaction | Starting Material/Intermediate | Key Reagents | Product |
| 1 | Protection of diol | 16α-Hydroxyprednisolone or similar precursor | Acetone, acid catalyst | Protected intermediate |
| 2 | Dehydration | Intermediate with 11β-hydroxyl group | Acid catalyst (e.g., H₂SO₄) or other dehydrating agent | Intermediate with 9(11)-double bond |
| 3 | Selective C21 Acetylation | Deprotected intermediate | Acetic anhydride, base | (16α)-21-Acetyloxy-16,17-dihydroxy-pregna-1,4,9(11)-triene-3,20-dione |
| 4 | Purification | Crude synthetic product | Chromatography (e.g., column chromatography) | Purified this compound Reference Standard |
Isolation and Purification Techniques for this compound
Once this compound is generated, either through degradation or synthesis, it must be isolated from the reaction mixture, which may contain the parent drug, other impurities, and reagents. Various techniques are employed, often in combination, to achieve the high level of purity required for a reference standard.
Preparative chromatography is a cornerstone technique for isolating and purifying specific compounds from a complex mixture. It operates on the same principles as analytical high-performance liquid chromatography (HPLC) but uses larger columns and higher flow rates to handle larger sample quantities.
For this compound, a reversed-phase preparative HPLC method is typically suitable. This involves a non-polar stationary phase, such as C18-bonded silica, and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol scirp.orgwindows.net. The separation is based on the differential partitioning of the components between the two phases. Fractions of the eluent are collected over time, and those containing the purified impurity are combined and evaporated to yield the solid compound. The progress of the purification is monitored using a UV detector, as the conjugated ketone structure of the impurity absorbs UV light researchgate.netcolab.ws. Studies on related budesonide impurities have successfully used semi-preparative RP-HPLC for isolation, demonstrating the utility of this technique researchgate.net.
Table 3: Typical Parameters for Preparative HPLC Purification
| Parameter | Description |
| Column | Reversed-phase C18, larger dimensions (e.g., >20 mm internal diameter) |
| Mobile Phase | Gradient elution with Water (A) and Acetonitrile or Methanol (B) |
| Detection | UV spectrophotometry at a suitable wavelength (e.g., 240-254 nm) |
| Flow Rate | Scaled up from analytical methods (e.g., 10-50 mL/min) |
| Sample Injection | Concentrated solution of the crude mixture dissolved in a suitable solvent |
| Fraction Collection | Automated or manual collection of peaks based on UV signal |
Solid-phase extraction (SPE) is a sample preparation technique used for cleanup and concentration of analytes prior to further analysis or purification. It relies on the partitioning of solutes between a solid sorbent and a liquid mobile phase. For isolating a steroid impurity, SPE can be used as a preliminary purification step to remove highly polar or non-polar contaminants, thus simplifying the mixture before preparative HPLC.
The choice of sorbent is critical. For this compound, a reversed-phase sorbent (e.g., C18) or a polymeric sorbent could be used. The crude mixture would be loaded onto the conditioned SPE cartridge, followed by washing with a weak solvent to remove interfering substances. Finally, the impurity would be eluted with a stronger solvent. The process is faster and uses less solvent than traditional column chromatography, making it an efficient cleanup step.
Table 4: General Solid-Phase Extraction (SPE) Protocol
| Step | Procedure | Solvent Example | Purpose |
| 1. Conditioning | Pass a strong organic solvent, then a weaker solvent through the sorbent. | Methanol, followed by Water | To activate the sorbent and ensure reproducible interactions. |
| 2. Loading | Apply the sample solution (dissolved in a weak solvent) to the sorbent. | Sample in 10% Methanol/Water | To adsorb the analyte and some impurities onto the sorbent. |
| 3. Washing | Pass a weak solvent through the sorbent. | 20-30% Methanol/Water | To elute weakly retained impurities while the target analyte remains on the sorbent. |
| 4. Elution | Pass a strong solvent through the sorbent to collect the analyte. | Acetonitrile or >80% Methanol | To desorb and collect the purified analyte. |
Liquid-liquid extraction (LLE) is a fundamental separation technique that partitions a compound between two immiscible liquid phases. It is often used as an initial cleanup step to separate the target compound from a crude reaction mixture based on its solubility and polarity. For a steroid like this compound, LLE would typically involve an aqueous phase and a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE) biotage.co.jp.
The pH of the aqueous phase can be adjusted to optimize the partitioning of the target impurity into the organic layer while potentially leaving more polar or ionizable impurities behind. A more modern alternative is Supported Liquid Extraction (SLE), which uses an inert solid support to immobilize the aqueous phase, preventing the formation of emulsions and improving efficiency and automation potential biotage.co.jp. In either method, the organic phase containing the impurity is collected, and the solvent is evaporated to yield the partially purified product.
Table 5: Common Solvents for Liquid-Liquid Extraction of Corticosteroids
| Organic Solvent | Properties | Application Notes |
| Dichloromethane (DCM) | High density, good solvating power for many organic compounds. | Effective but can be challenging to separate from the aqueous phase without a separatory funnel. |
| Ethyl Acetate (EtOAc) | Medium polarity, lower density than water. | A common and effective solvent for extracting steroids biotage.co.jp. Can co-extract some polar impurities. |
| Methyl tert-butyl ether (MTBE) | Low density, good selectivity for less polar compounds. | Can provide cleaner extracts than ethyl acetate in some cases biotage.co.jp. |
Crystallization and Other Purification Approaches
The isolation of this compound in a highly purified form is essential for its unequivocal structural characterization and for its use as a reference standard in analytical methods. Following initial separation from the reaction mixture or degradation sample, typically by chromatographic methods, further purification is necessary to remove any co-eluting substances. Crystallization is a powerful technique for achieving high purity of solid-state compounds. For steroids, crystallization is a commonly employed final purification step. britannica.com The process involves dissolving the impure solid in a suitable solvent or solvent system at an elevated temperature to create a supersaturated solution. As the solution cools, the solubility of the steroid decreases, leading to the formation of crystals. The choice of solvent is critical and is determined by the polarity of the steroid. Solvents such as ethyl acetate, methanol, ethanol (B145695), acetone, and mixtures thereof are frequently used for the crystallization of steroids. britannica.com The slow cooling of the supersaturated solution promotes the growth of well-defined crystals, which tend to exclude impurities from their lattice structure.
In cases where crystallization is challenging or does not yield the desired purity, other purification techniques can be employed. Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for isolating impurities. This technique utilizes a high-efficiency column to separate components of a mixture with high resolution. The fraction containing the impurity of interest is collected, and the solvent is evaporated to yield the purified compound. For steroid separations, reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of mixtures of water with acetonitrile or methanol. nih.gov
Other chromatographic techniques such as column chromatography with silica gel or other stationary phases can also be utilized for the purification of steroid impurities. britannica.com The choice of the stationary and mobile phases depends on the polarity of the impurity and the other components in the mixture.
Principles of Structural Elucidation Applied to this compound
The definitive identification of an unknown impurity, such as this compound, relies on the comprehensive analysis of its spectroscopic data. A combination of techniques is typically employed to piece together the molecular structure.
Interpretation of Spectroscopic Data for Novel Impurity Structures
The structural elucidation of a novel impurity like this compound, chemically identified as (16α)-21-Acetyloxy-16,17-dihydroxy-pregna-1,4,9(11)-triene-3,20-dione, involves a detailed analysis of data from several key spectroscopic techniques.
Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of the impurity. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which allows for the calculation of its elemental formula, C23H28O6. nih.gov Tandem mass spectrometry (MS/MS) experiments would then be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern offers valuable insights into the compound's structure. For instance, the loss of an acetyl group or water molecules would be characteristic fragments for this particular structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. nih.gov
¹H NMR spectroscopy provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity. For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the vinyl protons of the A-ring, the olefinic proton at the 11-position, the protons of the steroid backbone, the methyl groups, and the acetyl group. The chemical shifts, integration, and coupling constants of these signals are used to assign them to specific protons in the molecule. mdpi.com
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbons of the ketone and ester groups, the carbons of the double bonds, and the aliphatic carbons of the steroid skeleton.
2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. hyphadiscovery.com
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O) of the ketones and the ester, and carbon-carbon double bond (C=C) functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the conjugated systems within the molecule. The conjugated diene system in the A-ring of this compound would result in a characteristic UV absorption maximum.
The following table summarizes the expected spectroscopic data for this compound based on its known structure:
| Spectroscopic Technique | Expected Data and Interpretation |
| Mass Spectrometry (HRMS) | Molecular Formula: C23H28O6 Monoisotopic Mass: 400.1886 g/mol nih.gov |
| ¹H NMR | Signals for vinyl, olefinic, steroidal backbone, methyl, and acetyl protons with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Signals for carbonyl, olefinic, and aliphatic carbons. |
| IR Spectroscopy | Absorption bands for O-H, C=O (ketone and ester), and C=C functional groups. |
| UV-Vis Spectroscopy | Absorption maximum corresponding to the conjugated diene system in the A-ring. |
Elucidation of Unknown Impurities from Complex Mixtures
The process of identifying an unknown impurity often begins with its detection in a complex mixture, such as a pharmaceutical product undergoing stability testing. scirp.org Forced degradation studies, where the drug substance is subjected to stress conditions like heat, light, acid, base, and oxidation, can be used to generate impurities and gain insights into potential degradation pathways. colab.wsejbps.com
The initial step is to use a high-resolution analytical technique, typically HPLC coupled with a mass spectrometer (LC-MS), to separate the impurity from the active pharmaceutical ingredient (API) and other components of the mixture. scirp.org The mass spectrometer provides an initial clue to the impurity's identity by determining its molecular weight. Based on the molecular weight and the known structure of the API, a putative structure for the impurity can often be proposed.
To confirm the proposed structure, the impurity must be isolated in a pure form. This is usually achieved using preparative HPLC. Once isolated, the full battery of spectroscopic techniques described in the previous section (HRMS, 1D and 2D NMR, IR, and UV) is employed to definitively elucidate its structure. nih.gov
Confirmation of Structure by Synthesis or Comparison with Reference Standards
The final and most definitive step in confirming the structure of a newly identified impurity is to compare its properties with those of a synthesized reference standard. The proposed structure of the impurity is synthesized through a known chemical route.
Once the reference standard is synthesized and purified, its spectroscopic data (NMR, MS, IR) and chromatographic retention time are compared to those of the isolated impurity. If all the data match perfectly, the structure of the impurity is considered confirmed. The availability of a certified reference standard is also crucial for the accurate quantification of the impurity in routine quality control analysis of the drug product. sigmaaldrich.com
Control Strategies and Impurity Profiling for Budesonide Impurities
Regulatory Landscape for Pharmaceutical Impurities
The framework for controlling pharmaceutical impurities is largely defined by international guidelines that aim to harmonize the standards for drug quality across different regions. These guidelines provide a scientific and risk-based approach to the control of impurities.
The International Council for Harmonisation (ICH) has established key guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). premier-research.comresearchgate.net These guidelines are pivotal in the pharmaceutical industry and are adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). daicelpharmastandards.compharmaknowledgeforum.com
ICH Q3A(R2) and Q3B(R2) provide a framework for the reporting, identification, and qualification of impurities. premier-research.com The guidelines set thresholds based on the maximum daily dose of the drug, which trigger the need for certain actions. researchgate.net
Reporting Threshold: The level at which an impurity must be reported in regulatory submissions.
Identification Threshold: The level at which the structure of an impurity must be determined.
Qualification Threshold: The level at which the biological safety of an impurity must be established.
These thresholds are crucial for ensuring that any impurity present in a drug substance or product has been adequately evaluated for its potential to cause adverse effects. researchgate.net For impurities known to be unusually potent or to produce toxic or unexpected pharmacological effects, the level of control needs to be commensurate with their risk, which may be lower than the standard ICH thresholds. americanpharmaceuticalreview.com
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (whichever is lower) | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data derived from ICH Q3A(R2) and Q3B(R2) guidelines. premier-research.comresearchgate.net |
Modern pharmaceutical development and manufacturing increasingly rely on risk-based approaches to ensure product quality. freyrsolutions.comnih.gov This involves a systematic process of assessing, controlling, communicating, and reviewing risks associated with the presence of impurities. pharmaknowledgeforum.com A risk-based approach allows for a more targeted and efficient control strategy, focusing on impurities that pose the greatest risk to patient safety. freyrsolutions.com
The principles of Quality by Design (QbD) are central to a risk-based approach. freyrsolutions.comscienceopen.com QbD involves designing and developing manufacturing processes to consistently produce a product with a predefined quality profile. scienceopen.com This proactive approach aims to understand how process parameters and material attributes affect the formation of impurities, allowing for the implementation of control strategies that mitigate these risks from the outset. freyrsolutions.com For instance, a thorough risk assessment would evaluate the potential for starting materials, intermediates, and manufacturing equipment to contribute to the impurity profile of the final drug substance. nih.govsynergbiopharma.com
Pharmaceutical Process Development and Optimization for Impurity Mitigation
The mitigation of impurities in budesonide (B1683875) is a multifaceted endeavor that begins with the careful selection of raw materials and extends through the optimization of the entire manufacturing process.
The quality of the starting materials and reagents used in the synthesis of budesonide is a critical factor in controlling the impurity profile of the final active pharmaceutical ingredient (API). daicelpharmastandards.comfreyrsolutions.com The synthesis of budesonide often starts from prednisolone (B192156) or a derivative thereof. google.comgoogle.com Impurities present in the starting materials can be carried through the synthetic process and end up in the final product. Therefore, stringent specifications for starting materials, including limits on known and potential impurities, are essential.
For example, the use of high-purity 16α-hydroxyprednisolone as a starting material is crucial to minimize the formation of related steroid impurities. google.com Similarly, the purity of reagents such as n-butyraldehyde, which is used to form the acetal (B89532) ring in budesonide, must be carefully controlled to prevent the introduction of unwanted side products. google.comgoogle.com The choice of catalysts and solvents also plays a significant role; for instance, using p-toluenesulfonic acid as a catalyst in acetonitrile (B52724) has been shown to provide a more selective reaction with a simpler work-up compared to older methods using perchloric acid in dioxane. google.com
The optimization of reaction conditions is a key strategy for minimizing the formation of process-related impurities and degradation products. daicelpharmastandards.comsynthinkchemicals.com For budesonide, this involves carefully controlling parameters such as temperature, reaction time, pH, and the stoichiometry of reactants. google.comacs.org
A study on the synthesis of budesonide highlighted that maintaining the necessary epimer ratio and controlling contaminants were significant challenges. acs.org It was discovered that certain oxidation impurities could form during crystallization in the presence of dissolved oxygen, the metal of the reactor vessel, elevated solution temperature, and traces of hydrobromic acid. acs.org This underscores the importance of a thorough understanding of the reaction mechanism and potential degradation pathways.
| Process Step | Parameter to Optimize | Reason for Optimization | Outcome |
| Acetalization | Catalyst and Solvent | To improve selectivity and simplify purification. google.com | Use of p-toluenesulfonic acid in acetonitrile leads to a cleaner product profile. google.com |
| Crystallization | Temperature and Atmosphere | To prevent the formation of oxidation impurities. acs.org | Lowering temperature and using an inert atmosphere can reduce the levels of these impurities. acs.org |
| pH control | Neutralization post-reaction | To stop the reaction and prevent the formation of acid-catalyzed degradation products. google.com | Quenching the reaction with a base like sodium bicarbonate at the right time ensures the stability of the product. google.com |
In-process controls (IPCs) are crucial for monitoring the progress of the reaction and detecting the formation of impurities at various stages of the manufacturing process. daicelpharmastandards.comsynthinkchemicals.com These checks allow for timely interventions to ensure that the final product meets the required quality standards. synthinkchemicals.com
For the synthesis of budesonide, techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to monitor the consumption of starting materials and the formation of the desired product and any impurities. google.com For example, TLC can be used to monitor the completion of the reaction between 16α-hydroxyprednisolone and n-butyraldehyde, ensuring that the reaction is stopped at the optimal time to maximize yield and minimize impurity formation. google.com HPLC is a more quantitative technique used for the precise determination of the levels of specific impurities, including "Budesonide Impurity 6," throughout the process and in the final API.
Quality Control and Impurity Profiling in Budesonide Manufacturing
The control of impurities in budesonide manufacturing is a critical aspect of ensuring the safety and efficacy of the final drug product. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia (EP) have established stringent guidelines for the levels of impurities permissible in pharmaceutical products. daicelpharmastandards.comcbg-meb.nl Impurity profiling is an essential process throughout the drug development lifecycle, from initial synthesis to post-market surveillance, to identify and quantify impurities arising from the manufacturing process, degradation, or storage. daicelpharmastandards.comscirp.org
Routine Analytical Monitoring of Impurity 6 Levels
Routine analytical monitoring is fundamental to controlling impurities in budesonide production. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for this purpose. nih.govgimitec.com These methods are chosen for their high sensitivity, specificity, and ability to separate complex mixtures of related substances. nih.govgimitec.com
For routine monitoring of "this compound," which is identified as 6β-Hydroxybudesonide, a validated stability-indicating analytical method is employed. synzeal.comsynthinkchemicals.com This involves regular testing of batches to ensure the level of this specific impurity remains within the established acceptance criteria. The chemical name for this compound is (6β,11β,16α)-16,17-[Butylidenebis(oxy)]-6,11,21-trihydroxypregna-1,4-diene-3,20-dione. synzeal.com
Table 1: Chemical Identification of this compound
| Identifier | Information |
| Common Name | This compound, 6β-Hydroxybudesonide |
| Chemical Name | (6β,11β,16α)-16,17-[Butylidenebis(oxy)]-6,11,21-trihydroxypregna-1,4-diene-3,20-dione synzeal.com |
| CAS Number | 88411-77-2 synzeal.com |
| Molecular Formula | C25H34O7 synzeal.com |
| Molecular Weight | 446.5 g/mol synzeal.com |
The frequency of testing is determined by the stability data of the drug substance and product, with more frequent testing often required during the initial stages of manufacturing and for batches subjected to any process changes. daicelpharmastandards.com
Batch-to-Batch Impurity Profile Comparison
Comparing the impurity profiles of different batches of budesonide is a crucial quality control measure. This comparison helps to ensure manufacturing consistency and to detect any unexpected changes in the impurity profile that could indicate a process deviation. gimitec.com
A study comparing four different batches of budesonide from three different vendors using a UPLC™/PDA/MS system demonstrated the effectiveness of this approach. gimitec.com The impurity profiles for each 500 μg/mL test solution were compared, revealing both similarities and differences between the batches. gimitec.com This level of detailed analysis allows for a high degree of confidence in identifying known impurities and can aid in determining the elemental composition of unknown impurities through exact mass measurements. gimitec.com
Significant variations in the impurity profile between batches would trigger an investigation to identify the root cause, which could be related to raw materials, synthetic process parameters, or storage conditions. daicelpharmastandards.comgimitec.com
Mass Balance Studies in Degradation Assessments
Mass balance studies are a critical component of forced degradation studies, which are performed to understand the degradation pathways of a drug substance. researchgate.net The principle of a mass balance study is to account for all the mass of the drug substance after it has been subjected to stress conditions such as acid, base, heat, oxidation, and light. scirp.orginnovareacademics.in
In the context of budesonide, a successful mass balance assessment demonstrates that the sum of the assay value of the remaining drug and the levels of all formed degradation products is close to 100% of the initial drug amount. researchgate.netresearchgate.net This confirms that all significant degradation products have been detected and quantified by the analytical method. researchgate.net
For instance, in the development of a stability-indicating LC-MS/MSn method for budesonide, mass balances were found to be satisfactory under all stress conditions, which proved the stability-indicating capability of the method. researchgate.net Achieving a good mass balance provides confidence that no major degradation products are going undetected. researchgate.netresearchgate.net
Stability-Indicating Analytical Methods for Routine Analysis
The development and implementation of stability-indicating analytical methods are mandated by regulatory guidelines to ensure that the quality of a drug product is maintained over its shelf life. researchgate.netinnovareacademics.in A stability-indicating method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. nih.gov
Development and Implementation of Robust Methods
The development of a robust stability-indicating method for budesonide and its impurities, including Impurity 6, involves a systematic approach. This often utilizes Quality by Design (QbD) principles to build quality into the method from the outset. nih.govlcms.cz
Several analytical techniques are employed, with HPLC and UPLC being the most common. nih.govgimitec.comnih.gov For example, a stability-indicating HPLC method was developed using a Hypersil C18 column with a mobile phase of ethanol-acetonitrile-phosphate buffer (pH 3.4; 25.6 mM) at a ratio of 2:30:68 (v/v/v) and UV detection at 240 nm. nih.gov This method successfully separated the epimers of budesonide, their related impurities, and degradation products. nih.gov Another study developed a High-Performance Thin-Layer Chromatography (HPTLC) method that was also found to be simple, rapid, and stability-indicating for the routine analysis of budesonide. innovareacademics.in
The validation of these methods is performed according to ICH guidelines and includes parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness. researchgate.netinnovareacademics.in
Table 2: Example of HPLC Method Parameters for Budesonide Analysis
| Parameter | Condition | Source |
| Column | Hypersil C18 | nih.gov |
| Mobile Phase | Ethanol (B145695):Acetonitrile:Phosphate (B84403) Buffer (pH 3.4; 25.6 mM) (2:30:68, v/v/v) | nih.gov |
| Flow Rate | 1.5 ml/min | nih.gov |
| Detection | UV at 240 nm | nih.gov |
Management of Impurity Reference Standards
The availability and proper management of impurity reference standards are essential for the accurate quantification of impurities in budesonide. daicelpharmastandards.com These standards are highly purified compounds that are used to calibrate analytical instruments and to identify and quantify specific impurities.
Reference standards for budesonide impurities, including Impurity 6 (6β-Hydroxybudesonide), are available from various commercial suppliers. synzeal.comsynthinkchemicals.com These standards are typically supplied with a Certificate of Analysis (CoA) that includes detailed characterization data from techniques such as 1H NMR, 13C NMR, IR, Mass Spectrometry, and HPLC purity analysis. daicelpharmastandards.com
The proper storage of these reference standards is crucial to maintain their stability and integrity. The recommended storage condition for budesonide impurities is typically at a controlled room temperature between 2-8 °C, or as specified on the CoA. daicelpharmastandards.com The use of well-characterized reference standards is a regulatory requirement and ensures the reliability and accuracy of the impurity testing results. daicelpharmastandards.com
Emerging Research Directions in Pharmaceutical Impurity Science Relevant to Budesonide Impurity 6
Development of Green Analytical Chemistry Approaches for Impurity Analysis
Green Analytical Chemistry (GAC) is a branch of green chemistry focused on making analytical procedures safer for the environment and analysts. biotech-asia.org Its principles are increasingly being applied to pharmaceutical quality control to reduce the environmental impact of chemical analysis. researchgate.netnrigroupindia.com The core tenets of GAC involve minimizing waste, reducing or eliminating toxic reagents, lowering energy consumption, and promoting automation and miniaturization. biotech-asia.orgaustinpublishinggroup.com
For the analysis of Budesonide (B1683875) and its related substances, including Impurity 6, High-Performance Liquid Chromatography (HPLC) is a common technique. nih.govrjptonline.org However, traditional HPLC methods often use large volumes of organic solvents like acetonitrile (B52724) and methanol, which are toxic and costly to dispose of. austinpublishinggroup.comekb.eg Green approaches aim to modify these existing methods. Strategies include replacing hazardous solvents with greener alternatives like ethanol (B145695) or ionic liquids, using water under superheated conditions, and optimizing methods to reduce solvent consumption. researchgate.netaustinpublishinggroup.com The development of Ultra-High Performance Liquid Chromatography (UHPLC) methods, which use columns with smaller particle sizes, can lead to significantly shorter analysis times and reduced solvent use, aligning with GAC principles. biotech-asia.org
Table 1: Key Principles of Green Analytical Chemistry (GAC) and Relevance to Budesonide Impurity 6 Analysis
| GAC Principle | Description | Application to this compound Analysis |
|---|---|---|
| Reduce Solvent Use | Minimize the volume of solvents, particularly toxic organic solvents. | Modifying existing HPLC methods nih.govrjptonline.org to use less acetonitrile or replacing it with greener alternatives like ethanol. researchgate.net |
| Minimize Waste | Decrease the generation of chemical waste from analytical procedures. | Adopting miniaturized techniques or flow-injection analysis which use smaller sample and reagent volumes. austinpublishinggroup.com |
| Enhance Safety | Replace toxic reagents with safer alternatives and improve operator safety. | Choosing less hazardous mobile phase modifiers and solvents for impurity profiling. nrigroupindia.com |
| Reduce Energy Consumption | Use analytical instruments and methods that require less energy. | Employing faster UHPLC methods that shorten run times and thereby reduce the energy consumption of the analytical system. biotech-asia.org |
| Automation & Miniaturization | Automate processes to improve efficiency and reduce reagent use. | Implementing automated sample preparation and injection systems to minimize manual handling and associated waste. austinpublishinggroup.com |
| Use of Renewable Sources | Preferentially use reagents and solvents derived from renewable sources. | Investigating bio-solvents like ethanol as a replacement for petroleum-derived solvents in chromatographic separations. austinpublishinggroup.com |
Advanced Automation and Robotics in Impurity Detection and Characterization
Table 2: Comparison of Traditional vs. Automated Approaches in Impurity Detection
| Feature | Traditional Manual Approach | Advanced Automated Approach |
|---|---|---|
| Throughput | Low to moderate; limited by operator availability. | High; capable of 24/7 operation. americanpharmaceuticalreview.com |
| Reproducibility | Variable; susceptible to human error and inconsistency. | High; ensures procedural consistency and reduces deviations. technologynetworks.com |
| Data Integrity | Prone to manual transcription errors. | Enhanced; direct data capture from instruments to data systems. pharmafocuseurope.com |
| Safety | Higher risk of operator exposure to hazardous chemicals. | Reduced risk through remote operation and contained systems. technologynetworks.com |
| Application to this compound | Standard HPLC/UV analysis for known impurities. chemass.si | Automated HPLC or LC-MS systems for high-throughput screening of batches for Impurity 6 and other related substances. |
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Impurity Prediction and Control
Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools in pharmaceutical sciences, offering predictive capabilities that can accelerate drug development and enhance quality control. zamann-pharma.comamazonaws.com In impurity analysis, AI can predict the formation of impurities, streamline their identification, and help optimize chemical processes to minimize their occurrence. openreview.netchemical.ai
Chemoinformatics and Computational Tools for Mechanistic Elucidation and Impurity Screening
Chemoinformatics applies computational methods to solve chemical problems, playing a crucial role in drug discovery and development. nih.govncsu.edu These tools are instrumental in managing, analyzing, and modeling chemical information to predict the properties of molecules, including their potential to be impurities.
In the context of this compound, chemoinformatics can be used for several purposes. Virtual screening of chemical libraries can help identify potential starting materials or intermediates that might lead to the formation of undesirable impurities. nih.govneovarsity.org Structure-activity relationship (SAR) models and other computational toxicology tools can perform an early safety assessment of potential impurities, flagging those that may be mutagenic or toxic. neovarsity.org By analyzing the structure of Budesonide and the reagents used in its synthesis, computational tools can help elucidate the chemical mechanisms and pathways through which Impurity 6 is formed. unr.edu.ar This understanding is critical for redesigning synthetic routes or adjusting formulation conditions to prevent the impurity's formation. unr.edu.ar Chemoinformatics databases and structure identifiers also help in managing and tracking known impurities and their various tautomeric forms, ensuring data consistency. acs.org
Novel Strategies for Trace-Level Impurity Isolation and Enrichment
The identification and structural elucidation of impurities often require their isolation from the drug substance, which is challenging when they are present at trace levels (e.g., below 0.1%). psu.edu Novel strategies are focused on efficiently isolating and enriching these low-level impurities to obtain sufficient quantities for characterization by techniques like Nuclear Magnetic Resonance (NMR). psu.edutheanalyticalscientist.com
A key strategy is the selective enrichment of the target impurity. neopharmlabs.com This can be achieved by sourcing samples from mother liquors of crystallization or from forced degradation studies, where the concentration of the impurity is likely to be higher. psu.eduneopharmlabs.com Advanced separation techniques are central to isolation. Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are used to concentrate trace analytes from complex matrices before analysis. mdpi.com For isolation, preparative HPLC is a primary tool, but isolating a trace impurity that co-elutes closely with the main drug substance can be difficult. chemass.sitheanalyticalscientist.com High-resolution semi-preparative liquid chromatography, sometimes using recycling techniques, has been developed to achieve the high degree of separation needed to isolate milligrams of a trace impurity from grams of the active pharmaceutical ingredient (API). theanalyticalscientist.com
Future Methodological Advancements in Structural Confirmation for Complex Impurities
The definitive structural confirmation of a novel or complex impurity is a critical step in pharmaceutical development. unr.edu.arnih.gov While mass spectrometry provides vital information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is considered the gold standard for unequivocal structure elucidation. nih.govconicet.gov.ar
Future advancements focus on enhancing the power and accessibility of these techniques for trace-level analysis. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap systems, provides highly accurate mass measurements that allow for the confident determination of an impurity's elemental composition. americanpharmaceuticalreview.com When coupled with liquid chromatography (LC-HRMS/MS), it allows for the separation and detailed structural analysis of individual components in a complex mixture. americanpharmaceuticalreview.com For unambiguous confirmation, NMR remains indispensable. conicet.gov.ar One of the major challenges is obtaining a sufficient amount of a pure impurity for NMR analysis. psu.edu Therefore, advancements in NMR technology, such as the development of more sensitive cryoprobes and microprobes, reduce the amount of sample required. Hyphenated techniques like LC-NMR, which combine the separation power of HPLC with the structural elucidation capability of NMR, are powerful tools for analyzing complex mixtures without the need for prior isolation, though sensitivity can be a limitation. conicet.gov.ar The combination of orthogonal techniques—such as HRMS, NMR, and FTIR—on an isolated sample provides the most comprehensive and definitive structural confirmation for complex impurities like this compound. chemass.si
Q & A
Q. What analytical methods are recommended for detecting and quantifying Budesonide Impurity 6 in drug formulations?
this compound (C21H26O6, MW 374.43) can be analyzed using high-resolution techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or micellar electrokinetic chromatography (MEKC). For example, a mixed MEKC method using sodium cholate and MAPS micelles achieved baseline separation of budesonide-related impurities, including stereoisomers, with validation covering specificity, linearity, and accuracy . LC-MS/MS is particularly effective for low-concentration impurities, as it combines chromatographic separation with sensitive mass detection, enabling structural elucidation even in photodegradation studies .
Q. How can researchers confirm the structural identity of this compound?
Structural confirmation requires a combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and fragmentation pattern analysis. For instance, LC-MS/MS fragmentation pathways (e.g., ions at m/z 431 and 453) and UV spectral shifts can differentiate isomers or degradation products. Isolated impurities should undergo NMR analysis to resolve stereochemical ambiguities, particularly for diastereomers common in budesonide derivatives .
Q. What are the regulatory thresholds for controlling this compound in APIs?
Per ICH Q3A guidelines, impurities present at >0.1% of the active pharmaceutical ingredient (API) require identification and qualification. For genotoxic impurities, thresholds are stricter: the acceptable limit is typically ≤30% of the threshold of toxicological concern (TTC), validated across 6 pilot-scale batches .
Advanced Research Questions
Q. How can multivariate optimization improve separation efficiency for this compound in complex matrices?
Response surface methodology (RSM) is critical for optimizing parameters such as buffer pH, micelle concentration, and voltage in MEKC. For example, a two-step design identified optimal conditions (70 mM borate buffer, pH 8.8; 65 mM sodium cholate) to resolve this compound from co-eluting peaks. This approach addresses non-linear interactions between variables, reducing method development time .
Q. What experimental strategies resolve contradictions in impurity profiles generated by different analytical platforms?
Discrepancies between LC-MS and MEKC data often arise from differences in detection limits or matrix effects. Cross-validation using orthogonal methods (e.g., GC-MS for volatile impurities) and spiking studies with synthetic impurity standards can clarify results. Statistical tools like principal component analysis (PCA) may also identify outlier batches or instrumental biases .
Q. How should degradation studies be designed to elucidate the formation pathways of this compound?
Q. What are the critical parameters for validating a stability-indicating method for this compound?
Validation must include:
- Specificity : Demonstrate resolution from placebo, degradation products, and isomers.
- Robustness : Test pH (±0.2), temperature (±5°C), and flow rate (±10%) variations.
- Solution stability : Assess impurity recovery after 24–48 hours under storage conditions. Data from 6–12 batches ensure reproducibility, as per FDA and ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
